molecular formula C15H16O3 B11818609 5-(4-(tert-Butyl)phenoxy)furan-2-carbaldehyde

5-(4-(tert-Butyl)phenoxy)furan-2-carbaldehyde

Cat. No.: B11818609
M. Wt: 244.28 g/mol
InChI Key: VJDYFXHMQOABIV-UHFFFAOYSA-N
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Description

5-(4-(tert-Butyl)phenoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C15H16O3 It is characterized by a furan ring substituted with a phenoxy group that contains a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(tert-Butyl)phenoxy)furan-2-carbaldehyde typically involves the reaction of 4-(tert-butyl)phenol with furan-2-carbaldehyde under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

5-(4-(tert-Butyl)phenoxy)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: 5-(4-(tert-Butyl)phenoxy)furan-2-carboxylic acid.

    Reduction: 5-(4-(tert-Butyl)phenoxy)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-(tert-Butyl)phenoxy)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-(tert-Butyl)phenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenoxy group may also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Hydroxyphenyl)furan-2-carbaldehyde
  • 5-(4-Methoxyphenyl)furan-2-carbaldehyde
  • 5-(4-Chlorophenyl)furan-2-carbaldehyde

Uniqueness

5-(4-(tert-Butyl)phenoxy)furan-2-carbaldehyde is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability.

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

5-(4-tert-butylphenoxy)furan-2-carbaldehyde

InChI

InChI=1S/C15H16O3/c1-15(2,3)11-4-6-12(7-5-11)17-14-9-8-13(10-16)18-14/h4-10H,1-3H3

InChI Key

VJDYFXHMQOABIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(O2)C=O

Origin of Product

United States

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